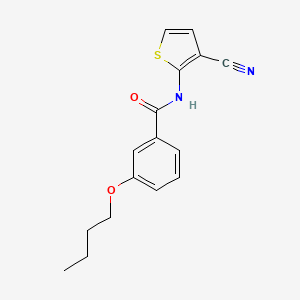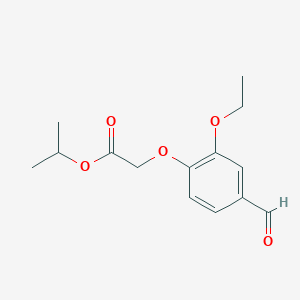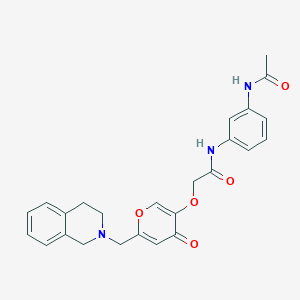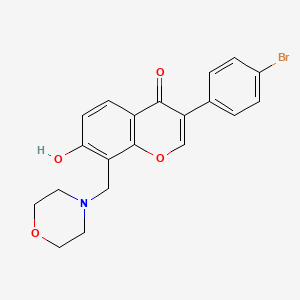![molecular formula C14H17NO4 B2980289 1-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-9-yl)ethanone CAS No. 854844-21-6](/img/structure/B2980289.png)
1-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-9-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a type of benzylisoquinoline alkaloid . It is a derivative of 1,2,3,4-tetrahydroisoquinoline, which is substituted by a 4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl group at position 1, a methylenedioxy group at positions 6-7, and a methoxy group at position 8 .
Synthesis Analysis
The synthesis of this compound involves the aminoalkylation of indole and its derivatives with cotarnine . This reaction occurs regioselectively at the nitrogen atom of the indole fragment to give the corresponding 5-(1-indolyl)-4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolines .Molecular Structure Analysis
The molecular formula of this compound is C17H25NO4 . Its InChI string is InChI=1S/C17H25NO4/c1-10(2)13(19)8-12-15-11(5-6-18(12)3)7-14-16(17(15)20-4)22-9-21-14/h7,10,12-13,19H,5-6,8-9H2,1-4H3 .Chemical Reactions Analysis
The primary chemical reaction involved in the formation of this compound is the aminoalkylation of indole with cotarnine . This reaction occurs regioselectively at the nitrogen atom of the indole fragment .Physical And Chemical Properties Analysis
The average mass of this compound is 307.390 Da and its mono-isotopic mass is 307.17836 Da . More detailed physical and chemical properties may require additional specific experimental studies.Scientific Research Applications
Weak Interactions in Derivatives
Research on barbituric acid derivatives, including compounds with structural similarities to the subject compound, has unveiled unique intermolecular interactions. These studies highlight the formation of steady intermolecular "sandwich" complexes, stabilized by hydrogen bonds and π–π stacking interactions. Such findings contribute to understanding molecular assembly and design in materials science (V. Khrustalev et al., 2008).
Synthesis and Structural Analysis
Advances in synthetic methodologies have enabled the efficient production of related tetrahydroisoquinoline derivatives. The practical synthesis of cotarnine, a compound related to the query molecule, underscores the relevance of these derivatives in medicinal chemistry and natural product synthesis (T. Shirasaka et al., 1990). Furthermore, crystal structure analysis of noscapine, another structurally related compound, provides insights into molecular conformation and interaction, which are crucial for drug design and development (J. Seetharaman & S. Rajan, 1995).
Molecular Electronics and Photonics
Investigations into the electronic structure, absorption spectra, and nonlinear optical (NLO) properties of heteroannulated chromone derivatives related to the query compound have illustrated their potential applications in molecular electronics and photonics. Such studies contribute to the development of new materials with desirable electronic and optical properties for technological applications (S. A. Halim & M. Ibrahim, 2017).
Antimicrobial Applications
Mono- and dinuclear Ni(II) complexes constructed from ligands structurally related to the compound have been synthesized and characterized. These complexes exhibit promising antimicrobial activity, suggesting the potential of such compounds in developing new antimicrobial agents (Lan‐Qin Chai et al., 2017).
Mechanism of Action
The mode of action of isoquinoline alkaloids can vary widely depending on their structure and the specific biological targets they interact with. Some isoquinoline alkaloids are known to interact with various enzymes, ion channels, and receptor proteins, leading to changes in cellular function .
The pharmacokinetics of these compounds—how they are absorbed, distributed, metabolized, and excreted—can also vary widely and are influenced by factors such as the compound’s chemical structure and the route of administration .
The action of these compounds can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances that can interact with the compound .
properties
IUPAC Name |
1-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-9-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-8(16)11-9-4-5-15(2)6-10(9)12(17-3)14-13(11)18-7-19-14/h4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDIUACANJHMTBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C(=C(C3=C1CCN(C3)C)OC)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-9-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol](/img/structure/B2980206.png)
![(2S)-1-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-2,3-dihydroindole-2-carboxamide](/img/structure/B2980207.png)


![tert-butyl 5-methoxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B2980211.png)
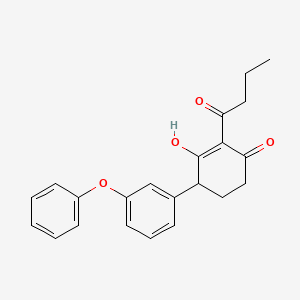
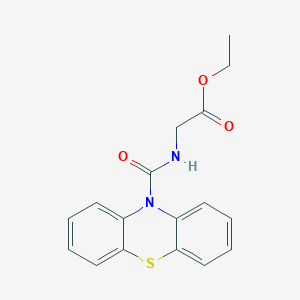
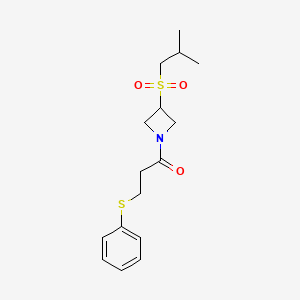
![N-(furan-2-ylmethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2980220.png)
![7-hydroxy-9-(4-hydroxyphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2980221.png)
